UNC6852

DLBCL EZH2 mutation anti-proliferative activity

Researchers require complete PRC2 elimination to distinguish enzymatic from scaffolding functions-catalytic EED inhibitors leave the complex intact, confounding phenotypic interpretation. UNC6852 solves this as a first-in-class VHL-recruiting PROTAC that degrades EED, EZH2 & SUZ12. - Potent anti-proliferative activity in Pfeiffer cells: EC50 = 0.41 µM - Mechanistic necessity: degrades vs. inhibits-bypasses resistance to EZH2 catalytic inhibitors - Include inactive control UNC7043 for on-target validation - Available for immediate R&D shipment

Molecular Formula C43H48N10O6S
Molecular Weight 833.0 g/mol
Cat. No. B15540949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6852
Molecular FormulaC43H48N10O6S
Molecular Weight833.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H48N10O6S/c1-26-36(60-25-48-26)29-11-9-27(10-12-29)20-45-40(57)34-19-31(54)23-52(34)41(58)37(43(2,3)4)50-35(55)8-5-17-44-39(56)30-15-13-28(14-16-30)33-22-47-42(53-24-49-51-38(33)53)46-21-32-7-6-18-59-32/h6-7,9-16,18,22,24-25,31,34,37,54H,5,8,17,19-21,23H2,1-4H3,(H,44,56)(H,45,57)(H,46,47)(H,50,55)/t31-,34+,37-/m1/s1
InChIKeyPPNNFXIBKLCMTI-WXEAQWFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6852: EED-Targeted PRC2 Degrader


UNC6852 is a first-in-class, VHL-recruiting bivalent PROTAC degrader that targets the embryonic ectoderm development (EED) subunit of Polycomb Repressive Complex 2 (PRC2) [1]. It incorporates an EED226-derived ligand and a VHL ligand, enabling proteasomal degradation of core PRC2 subunits (EED, EZH2, SUZ12) [1]. This leads to depletion of PRC2 catalytic activity and reduction of H3K27me3 levels, a key histone mark for gene silencing [1].

Why Inhibitors Cannot Replace UNC6852


Unlike catalytic EED inhibitors (e.g., EED226, MAK683) that transiently block PRC2 methyltransferase activity without altering protein abundance, UNC6852 induces proteasome-dependent degradation of the entire PRC2 complex [1]. This fundamental mechanistic difference renders substitution inappropriate: inhibitors leave the PRC2 scaffold intact, potentially preserving scaffolding-dependent non-catalytic functions and enabling rapid recovery of activity upon drug washout [1]. Degraders eliminate the target entirely, offering a distinct pharmacological profile. Consequently, experiments designed to interrogate PRC2 scaffolding roles, assess degradation-specific phenotypes, or benchmark the therapeutic potential of PRC2 elimination require UNC6852 specifically; inhibitor controls cannot recapitulate these outcomes.

UNC6852 Comparative Evidence


Anti-Proliferative Advantage Over EED226 in Mutant DLBCL

In a direct head-to-head comparison using the EZH2-mutant DLBCL cell line Pfeiffer, UNC6852 demonstrated superior anti-proliferative efficacy compared to the EED inhibitor EED226 [1]. Both compounds were tested at 3 μM, with UNC6852 achieving approximately 80% inhibition of cell proliferation at day 6, whereas EED226 achieved only approximately 30% inhibition [1]. This differential activity highlights the distinct biological consequences of PRC2 degradation versus catalytic inhibition.

DLBCL EZH2 mutation anti-proliferative activity

Degrading Wild-Type and Mutant EZH2 to Bypass Resistance

UNC6852 induces proteasomal degradation of both wild-type EZH2 and clinically relevant gain-of-function mutants (e.g., EZH2 Y641F) [1]. In contrast, catalytic EZH2 inhibitors often exhibit reduced potency against certain mutants or can select for secondary mutations that restore catalytic activity. The degradation mechanism is orthogonal to the catalytic site, enabling UNC6852 to eliminate the entire EZH2 protein regardless of its mutational status [1].

EZH2 mutant degradation drug resistance

EED and EZH2 Co-Degradation vs. EED-Only Binders

UNC6852 acts as a bivalent degrader, leading to co-degradation of EED and EZH2, with more modest degradation of SUZ12 [1]. In contrast, simpler EED-binding ligands (e.g., EED226) do not degrade the target. Furthermore, other PROTACs such as PROTAC EED degrader-1 and PROTAC EED degrader-2 are reported to bind EED with high affinity (pKD ~9.0–9.3) but have not been characterized for their ability to co-degrade EZH2 to the same extent as UNC6852 . UNC6852's co-degradation profile is a key differentiator for studies requiring simultaneous elimination of both core PRC2 subunits.

PROTAC EED EZH2 co-degradation

High Proteomic Selectivity for EED and EZH2

Global proteomics analysis in HeLa cells treated with 10 μM UNC6852 for 24 hours revealed that EED and EZH2 were the only proteins significantly downregulated (log2 fold change < -1) [1]. This high degree of proteomic selectivity contrasts with many early-generation PROTACs that can exhibit broader degradation profiles. For example, some EZH2-targeting PROTACs have been reported to degrade additional proteins [2]. UNC6852's narrow degradation profile makes it a cleaner tool for dissecting PRC2-specific biology.

selectivity proteomics off-target

Minimal Cytotoxicity in Non-EZH2-Mutant Cells

In HeLa cells (which lack EZH2-activating mutations), UNC6852 displayed no significant cytotoxicity at concentrations up to 30 μM [1]. However, in DLBCL cells harboring EZH2 gain-of-function mutations (e.g., DB, Pfeiffer), UNC6852 exhibited potent anti-proliferative effects with EC50 values of 3.4 μM and 0.41 μM, respectively [1]. This genotype-dependent cytotoxicity contrasts with pan-cytotoxic agents and even some EZH2 inhibitors that may have broader toxicity profiles. For example, the EED inhibitor EED226 showed minimal anti-proliferative activity in both wild-type and mutant cells at 3 μM [1].

cytotoxicity selectivity EZH2 mutant

Absence of Hook Effect Across Concentration Range

Many PROTACs exhibit a 'hook effect' at high concentrations, where excessive binary complex formation (PROTAC bound to either target or E3 ligase alone) reduces ternary complex formation and degradation efficacy. UNC6852, however, shows no evidence of a hook effect across a concentration range of 0.1–30 μM in cellular degradation assays [1]. This is in contrast to some other PROTACs, such as certain CRBN-recruiting degraders, where hook effects are observed at concentrations as low as 1–3 μM [2]. The absence of a hook effect with UNC6852 simplifies experimental design and ensures robust degradation across a wide concentration window.

PROTAC hook effect concentration-response

UNC6852 Research Applications


Dissecting PRC2 Scaffolding vs. Catalytic Functions

Employ UNC6852 to eliminate the entire PRC2 complex, thereby ablating both its histone methyltransferase activity and any scaffolding-dependent functions. In contrast, catalytic inhibitors like EED226 or EZH2 inhibitors (e.g., EPZ-6438) only block enzymatic activity while leaving the complex physically intact. Comparing the transcriptomic and phenotypic consequences of UNC6852 treatment versus catalytic inhibition in the same cellular model allows researchers to deconvolve PRC2's enzymatic and non-enzymatic roles [1].

PRC2 Degradation Validation in EZH2-Mutant Lymphoma

Use UNC6852 as a chemical probe to test the hypothesis that complete elimination of PRC2—rather than mere catalytic inhibition—yields superior anti-tumor efficacy in EZH2-mutant DLBCL. The compound's potent anti-proliferative activity in Pfeiffer cells (EC50 = 0.41 μM) and its ability to degrade mutant EZH2 make it an ideal tool for preclinical proof-of-concept studies [1]. Pair with a structurally matched negative control (e.g., UNC7043, the inactive cis-enantiomer) to confirm that observed effects are on-target [1].

EZH2 Inhibitor Resistance Mechanisms

In cell lines that have acquired resistance to EZH2 catalytic inhibitors (e.g., EPZ-6438, GSK126), apply UNC6852 to determine whether resistance can be overcome by switching to a degradation-based mechanism. Because UNC6852 degrades the EZH2 protein regardless of its mutational status or the presence of resistance-conferring alterations in the catalytic domain, it can help elucidate whether resistance is due to persistent EZH2 protein function or alternative pathways [1].

EED/EZH2 Co-Dependency in Hematopoiesis

Utilize UNC6852's unique ability to co-degrade EED and EZH2 in studies of hematopoietic stem cell biology or myeloid malignancies. Because EED and EZH2 are both core PRC2 subunits, their simultaneous depletion via UNC6852 provides a more complete loss-of-function model compared to genetic knockdown of a single subunit or treatment with EED-only binders [1]. This approach can reveal functional redundancies or compensatory mechanisms that might otherwise mask phenotypes.

Technical Documentation Hub

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